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molecular formula C16H30NiO4 B1584306 Nickel bis(2-ethylhexanoate) CAS No. 4454-16-4

Nickel bis(2-ethylhexanoate)

Cat. No. B1584306
M. Wt: 345.1 g/mol
InChI Key: UVPKUTPZWFHAHY-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US04337208

Procedure details

A mixture of 50 grams (0.852 mole) of powdered nickel (particle size 3 to 7 microns), 248 grams (1.710 moles) of 2-ethylhexanoic acid (acid number, 387), a catalyst solution prepared by dissolving 10 grams of ammonium nitrate and 5 grams of ammonium acetate in 30 grams of water, and 170 grams of mineral spirits was agitated and heated to 85° C. The reaction mixture was maintained at 80°-85° C. for 6 hours while it was sparged with air at the rate of 30 liters per hour. It was then heated to 135° C. under vacuum to remove water from it. After the reaction product had been filtered and diluted with mineral spirits, there was obtained a solution of nickel 2-ethylhexanoate in mineral spirits that contained l0% by weight of nickel and had an acid number of 21.7.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
248 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
mineral spirits
Quantity
170 g
Type
reactant
Reaction Step Two
Name
Quantity
30 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Ni:1].[CH2:2]([CH:4]([CH2:8][CH2:9][CH2:10][CH3:11])[C:5]([OH:7])=[O:6])[CH3:3].[N+]([O-])([O-])=O.[NH4+].C([O-])(=O)C.[NH4+]>O>[CH2:2]([CH:4]([CH2:8][CH2:9][CH2:10][CH3:11])[C:5]([O-:7])=[O:6])[CH3:3].[Ni+2:1].[CH2:2]([CH:4]([CH2:8][CH2:9][CH2:10][CH3:11])[C:5]([O-:7])=[O:6])[CH3:3] |f:2.3,4.5,7.8.9|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
[Ni]
Name
Quantity
248 g
Type
reactant
Smiles
C(C)C(C(=O)O)CCCC
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[NH4+]
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
mineral spirits
Quantity
170 g
Type
reactant
Smiles
Name
Quantity
30 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
was agitated
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a catalyst solution prepared
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was maintained at 80°-85° C. for 6 hours while it
Duration
6 h
CUSTOM
Type
CUSTOM
Details
was sparged with air at the rate of 30 liters per hour
TEMPERATURE
Type
TEMPERATURE
Details
It was then heated to 135° C. under vacuum
CUSTOM
Type
CUSTOM
Details
to remove water from it
FILTRATION
Type
FILTRATION
Details
After the reaction product had been filtered
ADDITION
Type
ADDITION
Details
diluted with mineral spirits

Outcomes

Product
Name
Type
product
Smiles
C(C)C(C(=O)[O-])CCCC.[Ni+2].C(C)C(C(=O)[O-])CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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